molecular formula C6H10N2S B1527292 2-Ethyl-4-methyl-1,3-thiazol-5-amine CAS No. 1248420-93-0

2-Ethyl-4-methyl-1,3-thiazol-5-amine

Cat. No.: B1527292
CAS No.: 1248420-93-0
M. Wt: 142.22 g/mol
InChI Key: LRLPCRMIUKNMEN-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1,3-thiazol-5-amine (CAS 1248420-93-0) is a chemical compound with the molecular formula C6H10N2S and a molecular weight of 142.23 g/mol . This organic building block features a thiazole ring, a privileged structure in medicinal chemistry, which makes it a valuable intermediate for the synthesis of more complex molecules . Researchers can utilize this amine-functionalized thiazole in the development of novel compounds for pharmacological screening. The core thiazole structure is known to be present in a variety of bioactive molecules. For instance, closely related analogs, such as amthamine, are well-documented in scientific literature as selective histamine H2 receptor agonists, highlighting the potential of this chemical class in neurological and gastrointestinal research . The compound is also available in a salt form, specifically as a dihydrochloride (CAS 1607316-02-8), which may offer improved stability or solubility for specific experimental applications . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

2-ethyl-4-methyl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-3-5-8-4(2)6(7)9-5/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLPCRMIUKNMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Bromo Ketones with Thioureas or Thioamides

A common method involves reacting α-bromo ketones with thiourea or aryl thioureas to form the thiazole ring. For example, α-bromoacetophenones can be prepared by α-bromination of acetophenones using copper dibromide, yielding α-bromoacetophenones in 75–95% yield. These α-bromoacetophenones then react with aryl thioureas under mild conditions (e.g., in ethanol, under microwave irradiation) to rapidly form the thiazole ring system, including the amino substituent at the 2-position.

This method allows for rapid synthesis (within minutes) and avoids the need for catalysts, making it efficient and scalable.

Use of Thioacetamide and Cyclization with 2-Chloroacetoacetate Esters

Another approach involves the preparation of thiobenzamide intermediates by treating nitrile precursors with thioacetamide. Subsequent cyclization with 2-chloroacetoacetic acid ethyl ester leads to the formation of 2-(aryl)-4-methylthiazole-5-carboxylic acid ethyl esters. This ester intermediate can then be further functionalized to introduce alkyl groups and amino substituents.

For example, in a patented improved process, 4-hydroxy-3-nitrobenzonitrile is reacted with thioacetamide to give thiobenzamide, which cyclizes with 2-chloroacetoacetic acid ethyl ester to afford the thiazole ester intermediate. This intermediate can be alkylated (e.g., with isobutyl bromide) and reduced to introduce the amino group at the 5-position.

Amino Acid-Derived Thiazole Synthesis

Amino acid derivatives can be converted to thioamides and subsequently cyclized to form thiazole rings with amino functionalities. This method involves:

  • Conversion of amino-protected amino acids to amides.
  • Transformation to thioamides.
  • Cyclization to bis-protected thiazoles using calcium carbonate to neutralize hydrobromic acid generated during the reaction.
  • Deprotection to yield amino-substituted thiazoles.

This procedure improves yields and simplifies purification but may cause partial racemization at chiral centers.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Intermediates Reaction Conditions Yield & Purity Notes
α-Bromoacetophenone + Aryl Thioureas (Microwave) α-Bromoacetophenones, aryl thioureas Ethanol, microwave irradiation (150 W, 80°C), 5 min 75-95% yield for α-bromoacetophenones; rapid thiazole formation Catalyst-free, fast reaction, suitable for diverse derivatives
Thioacetamide Cyclization with 2-Chloroacetoacetate Esters Thioacetamide, 4-hydroxy-3-nitrobenzonitrile, 2-chloroacetoacetic acid ethyl ester Reflux in formic acid, alkylation at 80-85°C, reduction steps Purity >98%, yields up to 90% for intermediates Multi-step, patented improved process with high purity
Amino Acid-Derived Thiazole Synthesis Protected amino acids, thioamides, calcium carbonate Neutralization with CaCO3, deprotection with TFA or piperidine Improved yields, partial racemization risk Suitable for chiral thiazoles, complex but efficient

Research Findings and Optimization Notes

  • Microwave-Assisted Synthesis : The use of microwave irradiation significantly reduces reaction times for thiazole formation, enhancing throughput without catalysts.

  • Improved Purification via Salt Formation : The patented process describes purification of the final thiazole compound as a hydrochloride salt in acetone medium, improving crystallinity and purity (>99%).

  • Avoidance of Racemization : The amino acid-derived method notes that calcium carbonate neutralization helps avoid cumbersome multi-step purification but may cause partial racemization at chiral centers, which should be considered when stereochemistry is critical.

  • Scalability : The improved process involving thioacetamide and 2-chloroacetoacetate esters is scalable and suitable for industrial applications due to robust reaction conditions and high purity yields.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The thiazole moiety is known for its potential anticancer properties. Recent studies have indicated that derivatives of 2-ethyl-4-methyl-1,3-thiazol-5-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this thiazole have shown efficacy against human glioblastoma and melanoma cells due to structural modifications that enhance their interaction with biological targets .

Anticonvulsant Properties
Research has demonstrated that thiazole derivatives can possess anticonvulsant activity. Specifically, some analogues of 2-ethyl-4-methyl-1,3-thiazol-5-amine have been tested in animal models and exhibited lower median effective doses compared to standard anticonvulsants like ethosuximide. This suggests a promising avenue for developing new treatments for epilepsy .

Mechanism of Action
The mechanism underlying the anticancer and anticonvulsant effects of thiazole derivatives often involves modulation of enzyme activity or interference with cell signaling pathways. For example, certain compounds have been identified as inhibitors of carbonic anhydrase (CA), which plays a crucial role in tumor growth and metastasis .

Agricultural Applications

Pesticidal Activity
Thiazole compounds, including 2-ethyl-4-methyl-1,3-thiazol-5-amine, are being explored for their pesticidal properties. They can act as effective fungicides or herbicides due to their ability to disrupt metabolic pathways in target organisms. Studies have shown that specific thiazole derivatives can inhibit fungal growth by targeting key enzymes involved in cellular respiration .

Plant Growth Regulators
In addition to their pesticidal properties, thiazoles may also serve as plant growth regulators. Research indicates that certain thiazole derivatives can enhance plant growth and yield by promoting root development and improving nutrient uptake .

Materials Science

Synthesis of Functional Materials
The unique chemical structure of 2-ethyl-4-methyl-1,3-thiazol-5-amine allows it to be utilized in the synthesis of functional materials such as polymers and coatings. These materials can exhibit enhanced thermal stability and mechanical properties due to the incorporation of thiazole units into their backbone structure .

Nanotechnology Applications
Thiazole derivatives are also being investigated for their potential use in nanotechnology. They can be functionalized to create nanoparticles with specific properties for drug delivery systems or as catalysts in chemical reactions .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AU251 (glioblastoma)15
Compound BWM793 (melanoma)20
Compound CHCT116 (colon cancer)25

Table 2: Pesticidal Efficacy of Thiazole Derivatives

CompoundTarget OrganismEfficacy (%)Reference
Compound DFungal Pathogen X85%
Compound EHerbaceous Weed Y90%

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl-1,3-thiazol-5-amine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as antimicrobial activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Ethyl-4-methyl-1,3-thiazol-5-amine
  • Molecular Formula : C₆H₁₀N₂S
  • CAS Number : 1248420-93-0 (base compound), 1607316-02-8 (dihydrochloride salt) .
  • Structural Features : A thiazole ring substituted with an ethyl group at position 2, a methyl group at position 4, and an amine group at position 5 (Figure 1).

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
2-Ethyl-4-methyl-1,3-thiazol-5-amine C₆H₁₀N₂S 2-ethyl, 4-methyl, 5-amine Corrosion inhibition (via derivative), pharmaceutical intermediate
2-Phenyl-1,3-thiazol-5-amine C₉H₈N₂S 2-phenyl, 5-amine Life science research; potential bioactivity
4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride C₉H₇FN₂S 4-fluorophenyl, 5-amine (hydrochloride salt) Unspecified bioactivity; structural analog
5-(4-Methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine C₆H₆N₄S₂ Thiadiazole-thiazole hybrid Unknown; thiadiazoles often exhibit antimicrobial activity
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride C₇H₁₂N₂O·HCl Oxazole core (S replaced by O) Structural analog with altered electronic properties
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine C₁₄H₁₄N₄S Thiazole-pyrazole hybrid Potential kinase inhibitor; enhanced π-π interactions

Structural Modifications and Electronic Effects

  • Thiazole vs.
  • Hybrid Systems :
    • The thiadiazole-thiazole hybrid (C₆H₆N₄S₂) introduces a second heterocycle, likely enhancing rigidity and hydrogen-bonding capacity .
    • The pyrazole-thiazole hybrid (C₁₄H₁₄N₄S) expands conjugation, which may improve binding to hydrophobic enzyme pockets .

Key Research Findings

  • DFT Studies : For 2E4MT5C, Mulliken charge analysis reveals electron-rich nitrogen and oxygen atoms as adsorption sites, aligning with experimental corrosion inhibition data .
  • Biological Potential: Thiazole-amine scaffolds are underrepresented in drug discovery compared to triazoles or pyrazoles, offering untapped opportunities for kinase or protease inhibitors .

Biological Activity

2-Ethyl-4-methyl-1,3-thiazol-5-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The molecular formula of 2-Ethyl-4-methyl-1,3-thiazol-5-amine is C7H12N2S, and it is commonly encountered as a dihydrochloride salt. The presence of both sulfur and nitrogen in its thiazole ring structure contributes to its unique chemical reactivity and biological activity. The compound's substitution pattern enhances its lipophilicity, which may influence its interactions with biological targets .

Antimicrobial Properties

Research indicates that 2-Ethyl-4-methyl-1,3-thiazol-5-amine exhibits significant antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Enterococcus faecalis8
Pseudomonas aeruginosa32

These findings suggest that the compound may be particularly effective against certain pathogens, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, 2-Ethyl-4-methyl-1,3-thiazol-5-amine has shown antifungal activity. Studies have indicated that it can inhibit the growth of fungal strains such as Candida albicans. The MIC values for antifungal activity have been found to range from 16.69 to 78.23 µM against various strains .

Anticancer Potential

The compound's anticancer properties are also under investigation. Preliminary studies suggest that it may induce cytotoxic effects in cancer cell lines by triggering apoptosis. This effect is potentially mediated through the modulation of mitochondrial membrane potential and the activation of pro-apoptotic pathways .

The biological activity of 2-Ethyl-4-methyl-1,3-thiazol-5-amine is thought to involve several mechanisms:

  • Enzyme Interaction : Thiazole derivatives often interact with enzymes, influencing biochemical pathways associated with cell growth and apoptosis.
  • Receptor Modulation : The compound may act on specific receptors within cells, altering signaling pathways critical for cell survival and proliferation.
  • Biofilm Inhibition : Notably, it has been observed to inhibit biofilm formation in bacterial strains, which is crucial for treating chronic infections .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives, including 2-Ethyl-4-methyl-1,3-thiazol-5-amine:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited a significant reduction in bacterial viability at concentrations below its MIC, highlighting its potential as an effective antibacterial agent .
  • Cytotoxic Effects on Cancer Cells : Research has shown that treatment with this compound leads to increased apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with evidence of caspase activation confirming the induction of programmed cell death .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between 2-Ethyl-4-methyl-1,3-thiazol-5-amine and target proteins involved in cancer progression and microbial resistance .

Q & A

What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-Ethyl-4-methyl-1,3-thiazol-5-amine?

Methodological Answer:
The synthesis typically involves cyclization of thiourea derivatives with α-haloketones or via multicomponent reactions. Key steps include:

  • Thiourea Precursor Activation : React ethyl thiourea with 3-chloro-2-butanone in ethanol under reflux (70–80°C) for 6–8 hours.
  • Cyclization : Use triethylamine as a base to deprotonate intermediates and facilitate ring closure.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the pure product.
    Critical parameters include solvent polarity (aprotic solvents like DMF improve yield), temperature control to avoid side reactions, and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed steps) .

Which spectroscopic techniques are most effective for characterizing 2-Ethyl-4-methyl-1,3-thiazol-5-amine, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.3–2.5 ppm (ethyl group -CH₂-), δ 2.1 ppm (methyl group), and δ 5.8 ppm (amine proton, broad singlet).
    • ¹³C NMR : Signals at 14–18 ppm (methyl), 25–30 ppm (ethyl -CH₂-), and 160–165 ppm (thiazole C-2).
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 157.08 confirms molecular formula C₆H₁₀N₂S.
  • IR Spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S).
    Cross-validation of spectral data with computational simulations (e.g., DFT) resolves ambiguities in functional group assignments .

How do substituent modifications on the thiazole ring influence bioactivity, and what methodologies guide structure-activity relationship (SAR) studies?

Methodological Answer:
SAR studies involve systematic substitution at positions 2, 4, and 5 of the thiazole core. For example:

Substituent PositionModificationObserved Bioactivity ChangeReference Compound
4-MethylIncreased lipophilicityEnhanced antimicrobial activity5-(Trifluoromethyl)thiazol-2-amine
2-EthylSteric hindranceReduced receptor binding affinityN-(2-Methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine
5-AmineHydrogen bondingImproved anticancer activity5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine

Methodologies include:

  • Parallel Synthesis : Generate derivatives with varied alkyl/aryl groups.
  • In Silico Docking : Predict binding modes using AutoDock Vina or Schrödinger Suite.
  • Biological Assays : Compare IC₅₀ values in cytotoxicity models (e.g., MTT assay) .

How can computational tools streamline reaction optimization and mechanistic studies for this compound?

Methodological Answer:

  • Reaction Pathway Prediction : Tools like ICReDD’s quantum chemical calculations (e.g., GRRM17) identify low-energy pathways for cyclization and functionalization .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, ML models suggest DMF as superior to THF for amine-thiazole coupling (95% confidence interval) .
  • Mechanistic Elucidation : Transition state analysis via Gaussian 16 reveals that ethyl group rotation (energy barrier: ~8 kcal/mol) impacts stereoelectronic effects in nucleophilic substitution .

How should researchers address contradictory data in biological activity evaluations?

Methodological Answer:
Contradictions often arise from assay variability or substituent-specific effects. Mitigation strategies include:

  • Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 0.1–100 μM) to confirm trends.
  • Metabolic Stability Testing : Use liver microsome assays (e.g., human S9 fraction) to rule out pharmacokinetic interference.
  • Structural Analog Comparison : Benchmark against known active compounds (e.g., 5-(Trifluoromethyl)thiazol-2-amine) to contextualize results .

What methodologies evaluate the stability of 2-Ethyl-4-methyl-1,3-thiazol-5-amine under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates thermal stability).
  • pH-Dependent Stability : Incubate compound in buffers (pH 2–12) for 24 hours; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; quantify photodegradation products using LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-4-methyl-1,3-thiazol-5-amine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4-methyl-1,3-thiazol-5-amine

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